molecular formula C11H18O2 B14411740 3-(Hex-1-en-3-yl)pentane-2,4-dione CAS No. 80403-78-7

3-(Hex-1-en-3-yl)pentane-2,4-dione

Cat. No.: B14411740
CAS No.: 80403-78-7
M. Wt: 182.26 g/mol
InChI Key: OYCMPGKPTGOQFM-UHFFFAOYSA-N
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Description

3-(Hex-1-en-3-yl)pentane-2,4-dione is an organic compound with the molecular formula C11H18O2 It is a derivative of pentane-2,4-dione, featuring a hex-1-en-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-1-en-3-yl)pentane-2,4-dione typically involves the reaction of 1-chloro-2-hexene with acetylacetone (pentane-2,4-dione) under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloro group is replaced by the acetylacetone moiety . The reaction conditions often include the use of polar organic solvents and a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Hex-1-en-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hex-1-en-3-yl)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hex-1-en-3-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the compound’s ability to undergo keto-enol tautomerism allows it to participate in various chemical reactions, contributing to its versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hex-1-en-3-yl)pentane-2,4-dione is unique due to its hex-1-en-3-yl substituent, which imparts distinct chemical and physical properties. This

Properties

CAS No.

80403-78-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-hex-1-en-3-ylpentane-2,4-dione

InChI

InChI=1S/C11H18O2/c1-5-7-10(6-2)11(8(3)12)9(4)13/h6,10-11H,2,5,7H2,1,3-4H3

InChI Key

OYCMPGKPTGOQFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)C(C(=O)C)C(=O)C

Origin of Product

United States

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